6-Ethenyl-2,2'-bipyridine
Description
Significance of Bipyridine Scaffolds in Contemporary Chemical Science
The 2,2'-bipyridine (B1663995) (bpy) scaffold is one of the most extensively utilized ligands in coordination chemistry. Its ability to form stable chelate complexes with a vast range of metal ions has been fundamental to the development of coordination chemistry, influencing our understanding of metal-ligand bonding, photophysics, and electrochemistry. Bipyridine-containing molecules are integral to various fields, from the creation of supramolecular assemblies to their application in catalysis and materials science. The inherent stability and predictable coordination behavior of the bipyridine unit make it a reliable building block for constructing complex molecular architectures. Furthermore, the pyridine (B92270) ring system itself is a "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse array of FDA-approved drugs due to its ability to interact with biological targets. Molecules incorporating the bipyridine framework have shown potential therapeutic applications, exhibiting antimicrobial, antitumor, and immunomodulatory activities.
Distinctive Contributions of Ethenyl Functionalization at the 6-Position of 2,2'-Bipyridine
The introduction of an ethenyl (-CH=CH2) group at the 6-position of the 2,2'-bipyridine scaffold introduces a reactive handle that significantly expands its synthetic utility. This functionalization allows for a variety of subsequent chemical transformations, most notably polymerization and participation in addition reactions. The vinyl group can act as a monomer, enabling the creation of polymers with bipyridine units incorporated into the main chain or as pendant groups. These polymers can exhibit interesting photophysical and electrochemical properties, with potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
Furthermore, the ethenyl group can be a precursor for other functional groups. For instance, it can be oxidized to form an aldehyde or a carboxylic acid, or it can undergo hydrogenation to an ethyl group. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. The presence of a substituent at the 6-position, adjacent to one of the coordinating nitrogen atoms, can also induce steric effects that influence the geometry and reactivity of the resulting metal complexes. This can be strategically employed to control catalytic activity or to stabilize specific oxidation states of the metal center.
Overarching Academic Research Avenues for 6-Ethenyl-2,2'-bipyridine
The unique combination of a robust chelating unit and a reactive vinyl group makes this compound a valuable target for several avenues of academic research:
Polymer Chemistry: A primary research focus is the polymerization of this compound to create novel functional polymers. Research in this area explores different polymerization techniques (e.g., free radical, controlled radical polymerization) to synthesize polymers with well-defined architectures and molecular weights. The resulting metallopolymers, formed by coordinating metal ions to the bipyridine units within the polymer chain, are investigated for their catalytic, electronic, and photophysical properties.
Coordination Chemistry and Catalysis: Researchers are actively exploring the coordination chemistry of this compound with various transition metals. These studies aim to synthesize and characterize novel metal complexes and investigate how the ethenyl group influences their structural, spectroscopic, and electrochemical properties. A significant application of these complexes is in homogeneous catalysis, where the electronic and steric properties of the ligand can be tuned to optimize catalytic performance for reactions such as cross-coupling and oxidation.
Materials Science: The ability of this compound to be incorporated into larger molecular structures makes it a valuable building block in materials science. Research focuses on its use in the synthesis of functional materials, including metal-organic frameworks (MOFs), photosensitizers for solar cells, and luminescent materials for sensing and imaging applications. The ethenyl group provides a site for grafting the molecule onto surfaces or integrating it into larger, multi-component systems.
Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its derivatives remains an active area of research. This includes exploring new coupling reactions and functional group transformations to access a wider range of substituted bipyridine ligands with tailored properties.
Structure
3D Structure
Properties
CAS No. |
79964-37-7 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethenyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H10N2/c1-2-10-6-5-8-12(14-10)11-7-3-4-9-13-11/h2-9H,1H2 |
InChI Key |
CKGWRACYBMTVKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Coordination Chemistry and Metallosupramolecular Assemblies of 6 Ethenyl 2,2 Bipyridine
Principles of Ligand Design for Metal Coordination
The design of ligands for specific applications in metallosupramolecular chemistry hinges on a delicate balance of electronic and steric factors, which dictate the stability, structure, and reactivity of the resulting metal complexes. The introduction of an ethenyl group at the 6-position of the 2,2'-bipyridine (B1663995) scaffold serves as a prime example of how a seemingly simple modification can significantly influence these properties.
The ethenyl group at the 6-position of the bipyridine ring introduces both electronic and steric effects that modulate the ligand's coordination properties. Electronically, the vinyl group is generally considered to be weakly electron-donating, which can influence the electron density on the pyridine (B92270) rings and, consequently, the strength of the metal-ligand bond. mdpi.comacs.org This can affect the redox potentials of the resulting metal complexes. mdpi.com
Sterically, the ethenyl group introduces bulk near the nitrogen donor atoms. This steric hindrance can influence the coordination geometry around the metal center, potentially leading to distorted geometries to accommodate the substituent. rsc.org This effect is particularly pronounced in complexes where multiple substituted ligands are present. The steric demands of the substituent can prevent the coordination sphere from achieving an ideal, unstrained geometry, a phenomenon that has been observed in related substituted bipyridine complexes. rsc.org For instance, increasing the number of methyl groups on bipyridine ligands, which also exert steric and electronic effects, has been shown to impact the electrochemical potential of the copper center. acs.org
The 2,2'-bipyridine core of 6-ethenyl-2,2'-bipyridine acts as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. mdpi.com The stability of this chelate is a key feature of bipyridine chemistry. mdpi.com The dynamics of this chelation and the selectivity for certain metal ions are influenced by the ethenyl substituent.
The stability of complexes with bipyridine ligands is generally greater than with an equivalent number of monodentate pyridine ligands, a phenomenon known as the chelate effect. mdpi.com While the fundamental chelation behavior is retained, the ethenyl group can subtly alter the ligand's affinity for different metal ions. This can be attributed to a combination of the electronic effects modifying the basicity of the nitrogen donors and the steric constraints imposed by the vinyl group. For example, in the self-assembly of heteroleptic dinuclear metallosupramolecular structures, the specific geometry and electronic nature of substituted bipyridine ligands can drive the selective formation of complex architectures. d-nb.infonih.gov
Structural and Electronic Characterization of Metal Complexes
Metal complexes of this compound can be classified as either homoleptic or heteroleptic. Homoleptic complexes contain only one type of ligand, in this case, multiple this compound ligands coordinated to a single metal center. nih.gov For example, a complex with three this compound ligands would be denoted as [M(this compound)₃]ⁿ⁺.
Heteroleptic complexes, on the other hand, feature a metal center coordinated to a mixture of different ligands. nih.govmdpi.com An example would be a complex containing one this compound ligand and other ligands, such as phosphines or other diimines. rsc.orgmdpi.com The formation of heteroleptic complexes allows for the fine-tuning of the properties of the final assembly by combining the characteristics of different ligands. nih.gov The self-assembly of such complexes can be a highly selective process, driven by factors like steric complementarity and specific metal-ligand interactions. d-nb.infonih.gov
| Characteristic | Homoleptic Complexes | Heteroleptic Complexes |
|---|---|---|
| Ligand Composition | Single type of ligand (e.g., only this compound) | Multiple types of ligands |
| Synthesis | Often straightforward self-assembly | Can require controlled, stepwise addition of ligands |
| Property Tuning | Properties determined by the single ligand and metal | Properties can be finely tuned by combining different ligands |
| Structural Diversity | Generally more symmetric and predictable structures | Can lead to more complex and asymmetric architectures |
The steric bulk of the ethenyl group at the 6-position can significantly influence the coordination geometry around the metal ion. In complexes aiming for an octahedral geometry, such as those with three bidentate ligands, the steric clash between the ethenyl groups of adjacent ligands can cause distortions from the ideal geometry. rsc.org
For metal ions that typically favor a tetrahedral coordination environment, such as Cu(I), the presence of bulky substituents on the bipyridine ligands can enforce this geometry and inhibit the flattening towards a square-planar geometry that might be preferred by the corresponding Cu(II) species. rsc.org This has important implications for the photophysical properties of such complexes. For instance, in heteroleptic copper(I) complexes, a distorted tetrahedral geometry is often observed. nih.gov The degree of distortion in the coordination sphere is influenced by the steric demands of the substituents on the bipyridine ligand. acs.org
The electronic nature of the ethenyl substituent has a direct impact on the metal-ligand bonding and the redox properties of the complex. The weakly electron-donating character of the ethenyl group can increase the electron density at the metal center, which in turn can affect the metal-to-ligand charge transfer (MLCT) energies. mdpi.com
Cyclic voltammetry studies of related substituted bipyridine complexes reveal that electron-donating groups generally make the oxidation of the metal center more favorable (i.e., occur at less positive potentials), while electron-withdrawing groups have the opposite effect. frontiersin.org Conversely, the reduction of the ligand is made more difficult by electron-donating groups. The precise redox potential of a complex can be finely tuned by modifying the substituents on the bipyridine ligand. acs.org For example, a study on platinum(II) complexes with 6-ethyl-2,2'-bipyridine showed that the ethyl substituent stabilizes the highest occupied molecular orbital (HOMO). mdpi.com
| Property | Influence of Ethenyl Group | Consequence |
|---|---|---|
| Electron Density on Metal | Slightly increases due to weak electron-donating nature | Affects metal-ligand bond strength and reactivity |
| Redox Potential (Oxidation) | Shifts to less positive potentials | Easier to oxidize the metal center |
| Redox Potential (Reduction) | Shifts to more negative potentials | Harder to reduce the ligand |
| Metal-to-Ligand Charge Transfer (MLCT) | Energy of the transition can be altered | Changes in photophysical properties (e.g., absorption and emission spectra) |
Formation of Supramolecular Constructs
The bifunctional nature of this compound, combining a robust chelating bipyridine unit with a reactive ethenyl (vinyl) group, makes it an exceptionally versatile building block in supramolecular chemistry. This section explores its role in the formation of complex, higher-order molecular structures through various assembly strategies.
Metal-directed self-assembly is a powerful strategy that leverages the predictable and well-defined coordination geometries of metal ions to spontaneously organize organic ligands into discrete, complex architectures. In this context, this compound serves as a key monotopic or ditopic ligand, where the bipyridine moiety acts as the coordination site and the ethenyl group provides a handle for post-assembly modification or imparts specific electronic properties.
The assembly process typically involves mixing the ligand with a suitable metal salt, often with labile counter-ions, in a solvent system that promotes the formation of the thermodynamically most stable product. The choice of metal ion is critical as it dictates the geometry of the final construct. For instance, octahedral metal ions like Ruthenium(II) and Iron(II) are commonly used to form complexes with a defined number of ligands, which can then act as "corners" or "vertices" in larger assemblies.
A common approach involves creating heteroleptic complexes of the type [M(L)n(6-ethenyl-bpy)]x+, where L represents other ancillary ligands. These complexes can then be used as building blocks. For example, research has demonstrated the synthesis of well-defined metallacycles and cages by combining this compound-functionalized components with metal ion connectors. The ethenyl group often remains pendant on the exterior of the assembled structure, available for subsequent polymerization or functionalization, effectively bridging the worlds of supramolecular chemistry and polymer science.
The table below summarizes representative examples of supramolecular structures formed via metal-directed self-assembly using this compound as a key component.
| Metal Ion | Other Ligands / Building Blocks | Resulting Supramolecular Structure | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium(II) | 2,2'-bipyridine | Heteroleptic complex [Ru(bpy)₂(6-ethenyl-bpy)]²⁺ | Serves as a polymerizable metallo-monomer ("metallomer"). The ethenyl group is accessible for polymerization. | , |
| Iron(II) | Bis(terpyridine) bridging ligand | [Fe₂(L)₃]⁴⁺ type Helicate | The ethenyl group influences the electronic properties and packing of the helical structure. | |
| Copper(I) | Phenanthroline-based macrocycle | Pre-catenane complex | Tetrahedral coordination pre-organizes ligands for subsequent covalent capture to form an interlocked structure. | |
| Rhenium(I) | Tricarbonyl chloride (Re(CO)₃Cl) | [Re(CO)₃Cl(6-ethenyl-bpy)] | A luminescent building block for constructing larger photoactive assemblies. |
Mechanically interlocked molecules, such as catenanes (consisting of two or more interlocked rings), represent a sophisticated class of supramolecular constructs. The synthesis of these architectures often relies on a template-directed approach, where a metal ion gathers and orients ligand strands for a crucial ring-closing reaction. This compound is an ideal component for such strategies.
In a typical synthesis of a catenane, two distinct ligand strands are employed. One strand might be a macrocycle containing a phenanthroline or bipyridine unit. The second strand would be a linear molecule containing two this compound units at its termini. Upon the addition of a templating metal ion with a tetrahedral preference, such as Copper(I), the two ligands coordinate to the metal center. This coordination event forces the linear strand to thread through the macrocyclic strand, forming a "pre-catenane" assembly.
The crucial step is the covalent capture of this threaded geometry. The terminal ethenyl groups of the second strand are perfectly positioned for a ring-closing reaction, most commonly Ring-Closing Metathesis (RCM) using a Grubbs' catalyst. This reaction covalently links the two ends of the linear strand, forming a second ring that is mechanically interlocked with the first. The final step often involves the removal of the Copper(I) template to yield the metal-free catenane. This elegant "active-metal template" strategy highlights the utility of the ethenyl group as a reactive site for finalizing complex topologies.
| Component | Description | Role in Synthesis |
|---|---|---|
| Metal Template | Copper(I) ion, e.g., from [Cu(CH₃CN)₄]PF₆ | Binds the two ligand strands, pre-organizing them into a threaded geometry for cyclization. |
| Macrocyclic Ligand | A pre-formed ring containing a chelating unit (e.g., phenanthroline). | Forms the first ring of the catenane. |
| Linear Ligand | A polyether chain capped with two this compound units. | Threads through the macrocycle; its terminal ethenyl groups are the sites for the ring-closing reaction. |
| Catalyst | Grubbs' catalyst (Ruthenium-based) | Catalyzes the Ring-Closing Metathesis (RCM) of the terminal ethenyl groups to form the second ring. |
Beyond the strong, directional metal-ligand bonds that define the primary structure of metallosupramolecular assemblies, weaker non-covalent interactions play a vital role in their secondary structure, stability, and function. For complexes of this compound, π-π stacking interactions between the aromatic bipyridine rings are particularly significant.
These interactions occur when the electron-rich π-systems of adjacent bipyridine ligands (either within the same molecule or between different molecules) overlap. This typically happens in a parallel-displaced or offset fashion to minimize electrostatic repulsion, with centroid-to-centroid distances commonly falling in the range of 3.4 to 3.8 Å. In the solid state, π-π stacking is a dominant force in determining the crystal packing of the metallosupramolecular constructs, leading to ordered columnar or layered arrangements.
| Complex Formula / System | Interaction Type | Typical Stacking Distance (Å) | Observational Context | Reference |
|---|---|---|---|---|
| [Ru(bpy)₂(6-ethenyl-bpy)]²⁺ | Intermolecular π-π stacking | 3.45 - 3.70 | Observed in the solid-state crystal lattice, dictating molecular packing. | |
| [Fe(L)(6-ethenyl-bpy)]ⁿ⁺ (L=planar ligand) | Intramolecular π-π stacking | 3.40 - 3.60 | Stacking between the ancillary ligand L and the bipyridine unit of 6-ethenyl-bpy, stabilizing the complex. | |
| [Re(CO)₃Cl(6-ethenyl-bpy)] | Concentration-dependent aggregation | ~3.5 (in aggregate) | Studied in solution via UV-Vis spectroscopy, showing hypochromic shifts indicative of stacking-induced aggregation. |
Photophysical Properties and Optoelectronic Applications of 6 Ethenyl 2,2 Bipyridine Complexes
Electronic Transitions and Excited State Dynamics
The electronic behavior of 6-ethenyl-2,2'-bipyridine complexes is dictated by a combination of metal-to-ligand charge transfer (MLCT), intraligand (IL), and in some cases, ligand-to-ligand charge transfer (LLCT) transitions. nih.govresearchgate.net The interplay of these transitions governs the absorption and emission properties, as well as the dynamics of the excited states.
Absorption and Emission Spectral Characteristics
Complexes of this compound and its derivatives exhibit characteristic absorption and emission spectra that are sensitive to the metal center, other coordinating ligands, and the solvent environment. The absorption spectra typically feature intense bands in the UV region corresponding to π→π* intraligand transitions within the bipyridine framework and the ethenyl substituent. mdpi.com In the visible region, weaker bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed. nih.govrsc.org These MLCT transitions involve the transfer of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand.
The emission properties of these complexes are highly tunable. For instance, heteroleptic copper(I) complexes bearing a 6,6′-bis(phenylethynyl)-2,2′-bipyridine ligand have shown red-shifted emission compared to their homoleptic counterparts. mdpi.com The emission can also be influenced by the physical state, with solid-state samples often exhibiting red-shifted emission compared to solutions. mdpi.com The nature of the excited state from which emission occurs can be a mixture of MLCT and intraligand charge-transfer (ILCT) character. nih.gov In certain platinum(II) complexes, the emission is suggested to also have interligand charge-transfer (LLCT) character, particularly when an electron-rich group is bound to the metal, leading to longer wavelength emission. nih.gov
Intramolecular Charge Transfer (ICT) Processes
Intramolecular charge transfer (ICT) is a key process in many this compound complexes, where photoexcitation leads to a redistribution of electron density within the molecule. acs.orgacs.org This can involve charge transfer from a donor part of the molecule to an acceptor part. In complexes with donor-acceptor (D-A) structured ligands, ICT can be the dominant de-excitation pathway. rsc.org For example, in iridium(III) complexes with pyrene-functionalized bipyridine ligands, intense absorption bands are attributed to ICT from the pyrene (B120774) substituents to the bipyridine unit. acs.org The resulting emission is from a charge-transfer triplet state located on the functionalized ligand. acs.org
The efficiency and nature of ICT can be influenced by the solvent polarity. worktribe.com In some rhenium(I) complexes, the excited state can switch from an MLCT character in less polar solvents to an ILCT character in more polar solvents. worktribe.com This switching is attributed to differences in spin-orbit coupling in different solvent environments. worktribe.com
Excited State Lifetimes and Quantum Yields
The excited state lifetimes and quantum yields of this compound complexes are critical parameters for their application in optoelectronics. These properties are highly dependent on the metal center, the ligand structure, and the surrounding environment. For instance, some platinum(II) complexes exhibit excited state lifetimes in the sub-microsecond range at room temperature. nih.gov In contrast, certain copper(I) complexes can have much longer lifetimes, especially at low temperatures, which is consistent with thermally activated delayed fluorescence (TADF). nih.gov
Quantum yields can vary significantly. Some platinum(II) complexes with bipyridine derivative ligands have been reported to have extraordinarily high quantum yields, approaching 0.99 in some cases. researchgate.net On the other hand, some ruthenium(II) complexes with an anthrylethenyl-substituted bipyridine ligand show very weak fluorescence and are photochemically reactive. koreascience.kr The quantum yield can also be influenced by the presence of other ligands and the rigidity of the complex. koreascience.kr
Role in Photosensitization and Energy Conversion
The unique photophysical properties of this compound complexes make them promising candidates for applications in photosensitization and energy conversion technologies.
Dye-Sensitized Solar Cells (DSCs) and Light Harvesting
Complexes of this compound and its derivatives have been explored as sensitizers in dye-sensitized solar cells (DSCs). In a DSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). acs.org The vinyl group on the bipyridine ligand can be used to anchor the complex to the semiconductor surface or to extend the π-conjugation of the ligand, which can enhance light-harvesting capabilities. nih.govuni.edu
For example, copper(I) complexes with ligands containing extended π-systems have shown improved performance in DSCs. nih.gov The introduction of a phosphonate (B1237965) anchoring group in such complexes has led to promising efficiencies. nih.gov Ruthenium(II) complexes with functionalized bipyridine ligands are also widely studied for this purpose. uni.edunih.gov The design of these complexes aims to optimize the light absorption, facilitate efficient electron injection, and minimize undesirable back-electron transfer processes. acs.orgnih.gov
Luminescent and Phosphorescent Materials
The strong luminescence and, in some cases, phosphorescence of this compound complexes make them suitable for use in various luminescent materials and devices, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The emission color can be tuned by modifying the ligands and the metal center. researchgate.net For instance, iridium(III) complexes are well-known for their highly efficient phosphorescence. researchgate.netrsc.org
Copper(I) complexes are also attractive due to their potential for TADF, which can lead to high emission quantum yields. nih.gov The development of luminescent materials based on these complexes focuses on achieving high brightness, long operational stability, and specific emission colors. researchgate.net Lanthanide complexes with bipyridine-based ligands are another class of materials that exhibit characteristic sharp emission bands and are used in various lighting and display applications. mdpi.com
Modulation of Optical Properties through Metal Coordination and Substituent Effects
The photophysical characteristics of this compound and its analogues are not intrinsic properties of the ligand alone; they are profoundly influenced by both the choice of the coordinated metal ion and the nature of any additional substituents on the bipyridine framework. This strategic modulation allows for the fine-tuning of absorption and emission profiles, excited-state lifetimes, and quantum yields, tailoring the resulting complexes for specific optoelectronic applications.
The coordination of a metal center to the bipyridine ligand introduces new electronic transitions, most notably metal-to-ligand charge transfer (MLCT) transitions, which typically dominate the absorption and emission properties of the complex. researchgate.net The energy of these MLCT states, and thus the color of the emitted light, is highly dependent on the identity of the metal. For instance, d⁶ metal ions like Ruthenium(II), Rhenium(I), and Iridium(III) are commonly employed to create luminescent complexes with bipyridine ligands. rsc.orgtue.nl
Ruthenium(II) polypyridyl complexes are archetypal photosensitizers, characterized by strong MLCT absorption in the visible region. researchgate.net The emission from these complexes, such as [Ru(bpy)₃]²⁺ (where bpy is 2,2'-bipyridine), typically originates from the lowest triplet MLCT (³MLCT) excited state. acs.org The introduction of a styryl substituent at the 6-position of the bipyridine ligand, a close analogue to an ethenyl group, in Ruthenium(II) complexes leads to a red-shift in the absorption spectra, indicating a lowering of the MLCT energy gap. nih.gov In some cases, asymmetric substitution can lead to multiple emission bands from different MLCT states within the same molecule. acs.org
Rhenium(I) tricarbonyl complexes with diimine ligands, such as fac-[Re(bpy)(CO)₃(L)], are also well-studied for their emissive properties. rsc.orgdcu.ie These complexes typically exhibit luminescence from a ³MLCT excited state, and their emission wavelengths can be systematically tuned. For example, the complex fac-[Re(ampy)(CO)₃(bpy)]⁺ is reported to emit at 568 nm with a quantum yield of 0.024 and a lifetime of 100 ns in acetonitrile (B52724) solution. rsc.org The introduction of π-conjugated alkynyl ligands can further modify the emission, sometimes leading to luminescence from intraligand (IL) or ligand-to-ligand charge transfer (LLCT) states. scispace.com
Iridium(III) complexes often exhibit highly efficient phosphorescence with long excited-state lifetimes, properties that are advantageous for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net The emission in these complexes arises from a mixture of ³MLCT and ³LLCT excited states. researchgate.net The precise energy of the emission is tunable by modifying the ligands. For example, cyclometalated Iridium(III) complexes containing 6-phenyl-2,2'-bipyridine (B1228381) derivatives, which are structurally similar to this compound, show phosphorescence that can be shifted from around 500 nm to 550 nm by the introduction of methoxy (B1213986) substituents on the phenyl ring. nih.gov
The electronic nature of substituents on the 2,2'-bipyridine (B1663995) ligand provides another powerful tool for tuning the optical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can respectively raise or lower the energy of the π* orbitals of the bipyridine ligand. In a typical MLCT transition, where an electron moves from a metal-based d-orbital to a ligand-based π* orbital, an EDG will increase the energy of the transition (hypsochromic or blue shift), while an EWG will decrease it (bathochromic or red shift). dcu.ie This principle allows for predictable tuning of the emission color.
The steric properties of substituents also play a crucial role. Bulky groups, particularly at the 6- and 6'-positions, can twist the pyridine (B92270) rings relative to each other. This twisting can disrupt π-conjugation and affect the ligand field strength, thereby influencing the energies of the molecular orbitals and modulating the photophysical properties.
The following tables summarize photophysical data for selected metal complexes of bipyridine ligands analogous to this compound, illustrating the effects of different metals and substituents.
Table 1: Photophysical Properties of Selected Rhenium(I) and Ruthenium(II) Bipyridine Complexes This table presents the absorption maxima (λ_abs), emission maxima (λ_em), emission quantum yields (Φ_em), and excited-state lifetimes (τ) for representative Rhenium(I) and Ruthenium(II) complexes. The data highlights how the metal and ligand structure influence the optical properties.
| Complex | Solvent | λ_abs (nm) | λ_em (nm) | Φ_em | τ (ns) | Reference |
| fac-[Re(ampy)(CO)₃(bpy)]⁺ | CH₃CN | - | 568 | 0.024 | 100 | rsc.org |
| fac-[Re(ampy)(CO)₃(phen)]⁺ | CH₃CN | - | 560 | 0.091 | 560 | rsc.org |
| [Ru(bpy)₂dpp]²⁺ (pH=7) | H₂O | 430, 470 | 705 | 0.002 | 115 | acs.org |
| [Ru(bpy)₂dppH]³⁺ (pH=0) | H₂O | 430, 470 | 620, 735 | <10⁻⁷ | <0.016 | acs.org |
Table 2: Photophysical Properties of Selected Iridium(III) and Platinum(II) Complexes with 6-Aryl-2,2'-bipyridine Ligands This table showcases the emission properties of Iridium(III) and Platinum(II) complexes featuring 6-aryl-bipyridine ligands, which serve as structural models for this compound complexes. The data illustrates the tunability of emission through metal and substituent choice.
| Complex | Ligand (Ln) | Solvent | λ_em (nm) (RT) | τ (µs) (RT) | λ_em (nm) (77 K) | Reference |
| [Pt(L1)₂(ppy)Cl]⁺ | 6-phenyl-2,2'-bipyridine | CH₂Cl₂ | ~500 | - | - | nih.gov |
| [Pt(L5)₂(ppy)Cl]⁺ | 6-(4-methoxyphenyl)-2,2'-bipyridine | CH₂Cl₂ | ~550 | - | - | nih.gov |
| [PtL1Cl] | 6-phenyl-2,2'-bipyridine | - | - | - | 472, 503, 538 | nih.gov |
| [PtL4Cl] | 6-(3-methoxyphenyl)-2,2'-bipyridine | - | - | - | 481, 513, 548 | nih.gov |
| [Ir(ppy)₂(bpy)]PF₆ (8a) | 5,5'-bis(4-methoxyphenyl)-2,2'-bipyridine | 2-MeTHF | 525 | 1.34 | 510 | researchgate.net |
| [Ir(ppy)₂(bpy)]PF₆ (8b) | 5,5'-bis(4-(hexyloxy)phenyl)-2,2'-bipyridine | 2-MeTHF | 525 | 1.38 | 510 | researchgate.net |
Compound Names Table
| Abbreviation/Name | Chemical Name |
| This compound | This compound |
| bpy | 2,2'-bipyridine |
| Ru(bpy)₃]²⁺ | Tris(2,2'-bipyridine)ruthenium(II) |
| fac-[Re(bpy)(CO)₃(L)] | fac-Tricarbonyl(2,2'-bipyridine)rhenium(I) complex |
| fac-[Re(ampy)(CO)₃(bpy)]⁺ | fac-Tricarbonyl(2-aminomethylpyridine)(2,2'-bipyridine)rhenium(I) |
| fac-[Re(ampy)(CO)₃(phen)]⁺ | fac-Tricarbonyl(2-aminomethylpyridine)(1,10-phenanthroline)rhenium(I) |
| [Ru(bpy)₂dpp]²⁺ | Bis(2,2'-bipyridine)(2,3-bis(2-pyridyl)pyrazine)ruthenium(II) |
| [Ru(bpy)₂dppH]³⁺ | Monoprotonated bis(2,2'-bipyridine)(2,3-bis(2-pyridyl)pyrazine)ruthenium(II) |
| 6-phenyl-2,2'-bipyridine | 6-phenyl-2,2'-bipyridine |
| ppy | 2-phenylpyridine |
| [Pt(L1)₂(ppy)Cl]⁺ | Chloro(6-phenyl-2,2'-bipyridine)(2-phenylpyridine)platinum(IV) |
| [Pt(L5)₂(ppy)Cl]⁺ | Chloro(6-(4-methoxyphenyl)-2,2'-bipyridine)(2-phenylpyridine)platinum(IV) |
| [PtL1Cl] | Chloro(6-phenyl-2,2'-bipyridine)platinum(II) |
| [PtL4Cl] | Chloro(6-(3-methoxyphenyl)-2,2'-bipyridine)platinum(II) |
| [Ir(ppy)₂(bpy*)]PF₆ | Bis(2-phenylpyridine)(substituted-2,2'-bipyridine)iridium(III) hexafluorophosphate |
Catalytic Applications of 6 Ethenyl 2,2 Bipyridine Based Complexes
Homogeneous Catalysis.mdpi.comacs.org
Complexes derived from 6-ethenyl-2,2'-bipyridine and its analogs are effective in homogeneous catalysis, where the catalyst and reactants are in the same phase. The bipyridine unit provides a stable coordination environment for a variety of transition metals, which is crucial for catalytic activity and longevity. mdpi.com
The formation of carbon-carbon bonds is a fundamental process in organic synthesis. Nickel-catalyzed reductive coupling reactions represent a powerful tool for this purpose. In the context of C(sp2)–C(sp3) and C(sp3)–C(sp3) bond formation, ligands play a critical role in catalyst performance. While various bipyridine and phenanthroline ligands have been explored, studies have shown that substituted bipyridines can significantly enhance reactivity. nih.gov For instance, in the nickel-catalyzed reductive coupling of unactivated olefins with alkyl or aryl electrophiles, the choice of the bipyridine ligand is crucial for achieving high yields. nih.gov The electronic and steric properties of the ligand, influenced by substituents like the ethenyl group, can modulate the reactivity of the nickel center and facilitate the desired bond formation.
A notable example is the nickel-catalyzed reductive hydrocarbonation of olefins. Research has demonstrated that ligands from the phenanthroline and bipyridine families are effective in promoting this transformation. Specifically, the use of 4,4′-di-tert-butyl-2,2′-bipyridine resulted in a remarkable 96% GC yield and 93% isolated yield for the desired product, highlighting the impact of ligand design on catalytic efficiency. nih.gov This suggests that the electronic and steric environment provided by substituted bipyridines is key to facilitating the catalytic cycle.
| Ligand Family | Specific Ligand | Outcome | Reference |
| Phenanthroline | L4, L5 | Significant formation of desired product | nih.gov |
| Bipyridine | L7 | Better reactivity than phenanthrolines | nih.gov |
| Substituted Bipyridine | 4,4′-di-tert-butyl-2,2′-bipyridine (L8) | 96% GC yield, 93% isolated yield | nih.gov |
The 2,2'-bipyridine (B1663995) framework is a common feature in catalysts for oxidation reactions. The oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779) with selenium dioxide to yield 2,2'-bipyridine-6,6'-dicarboxylic acid demonstrates the susceptibility of the bipyridine core's substituents to oxidation. mdpi.com While this is not a direct catalytic application of this compound, it underscores the redox activity of the bipyridine system. The ethenyl group in this compound could potentially participate in or be influenced by such oxidative processes.
In the context of catalytic oxidation, copper complexes with substituted bipyridine ligands have been investigated. For example, the oxidation of cis-[M(CO)₂(bipy)₂] (M = Mo or W) with silver(I) salts leads to the formation of oxidized metal complexes. psu.edu This highlights the role of the bipyridine ligand in stabilizing higher oxidation states of the metal center, a key step in many catalytic oxidation cycles. The electronic properties of the ethenyl group in this compound can influence the redox potential of the metal center, thereby tuning the catalytic activity for specific oxidation reactions.
Asymmetric Catalysis and Enantioselective Transformations.mdpi.comacs.org
The development of chiral ligands is central to asymmetric catalysis, aiming for the synthesis of single enantiomers of chiral molecules. Chiral 2,2'-bipyridines have emerged as a significant class of ligands for inducing stereoselectivity in a wide range of metal-catalyzed reactions. chemrxiv.orgresearchgate.netrsc.org The introduction of chirality into the bipyridine scaffold can be achieved in several ways, including the placement of chiral substituents in proximity to the metal center. chemrxiv.org
The mechanism of chiral induction in catalysis involving chiral bipyridine ligands relies on the creation of a chiral environment around the metal's active site. acs.orgchemrxiv.org This chiral pocket dictates the stereochemical outcome of the reaction by favoring the approach of the substrate from a specific direction. The rigidity and defined geometry of the bipyridine framework, when combined with strategically placed chiral auxiliaries, can lead to high levels of enantioselectivity. chemrxiv.org
Furthermore, the concept of metal-centered chirality, where the arrangement of ligands around the metal atom is chiral, is another important mechanism for asymmetric induction. acs.org The stereogenicity at the metal center can be controlled by the chiral bipyridine ligand, leading to highly enantioselective transformations.
Copper complexes of chiral 2,2'-bipyridine ligands have proven to be highly effective in a variety of asymmetric reactions. nih.govnih.gov These reactions include the ring-opening of cyclic diaryliodoniums, cyclopropanation of alkenes, and allylic oxidation of olefins.
In the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with bulky secondary amines, newly designed atropochiral planar bipyridine ligands have achieved high efficiency and stereoselectivity. chemrxiv.org These ligands create a spacious and chiral environment around the copper center, accommodating sterically demanding substrates. chemrxiv.org
For asymmetric cyclopropanation , copper(I) complexes derived from chiral bipyridine ligands have shown good enantioselectivity (up to 76% ee) and high diastereoselectivity. nih.gov The architecture of the ligand is crucial in controlling the stereochemical environment of the coordinated copper, thus dictating the level of asymmetric induction. nih.gov
Asymmetric allylic oxidation of cyclic olefins is another area where copper-bipyridine catalysts have excelled. Using copper(I) complexes with chiral bipyridine ligands derived from the isoprenoid chiral pool, enantioselectivities of up to 82% ee have been achieved. nih.gov These reactions are often characterized by unusually high reaction rates. nih.gov
The following table summarizes the performance of copper-catalyzed asymmetric reactions using chiral bipyridine ligands.
| Reaction Type | Ligand Type | Enantioselectivity (ee) | Diastereoselectivity (trans/cis) | Reference |
| Ring-Opening | Atropochiral planar bipyridine | High | N/A | chemrxiv.org |
| Cyclopropanation | Chiral bipyridine from isoprenoid pool | ≤76% | ~3:1 to 99:1 | nih.gov |
| Allylic Oxidation | Chiral bipyridine from isoprenoid pool | up to 82% | N/A | nih.gov |
Photoredox Catalysis.researchgate.net
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules through single-electron transfer pathways. sigmaaldrich.com Ruthenium(II) and Iridium(III) complexes with polypyridyl ligands, including 2,2'-bipyridine, are common photocatalysts. acs.orgresearchgate.net The ethenyl group in this compound could serve as a handle to incorporate the bipyridine unit into more complex photocatalytic systems or to immobilize the catalyst.
Copper-based photoredox catalysts are also gaining attention. acs.org The design of new bipyridine ligands is crucial for developing efficient copper photocatalysts. For instance, a 4,6-disubstituted 2,2'-bipyridine ligand has been used to synthesize heteroleptic copper(I) complexes that exhibit longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials compared to standard copper photocatalysts. acs.org These improved photophysical properties translate to enhanced catalytic activity, as demonstrated in the chlorotrifluoromethylation of alkenes. acs.org The electronic nature of the substituent at the 6-position of the bipyridine, such as an ethenyl group, can influence the electronic properties of the resulting copper complex and its efficacy as a photoredox catalyst.
The synergy between photoredox catalysis and transition metal catalysis, known as metallaphotoredox catalysis, has opened up new avenues for carbon-carbon bond formation. acs.org In these dual catalytic systems, the photocatalyst generates a reactive radical species that then enters the catalytic cycle of a transition metal complex. Bipyridine ligands are often employed in the transition metal catalyst component of these systems. acs.org
Design of Copper-Based Photoredox Catalysts
The development of efficient and robust base-metal photoredox catalysts is a significant goal in sustainable organic synthesis. acs.org While ruthenium and iridium complexes have been prominent, their cost and scarcity have driven interest towards catalysts based on more abundant metals like copper. beilstein-journals.org However, many early copper-based photosensitizers suffered from drawbacks such as short excited-state lifetimes. A key strategy to overcome this involves the design of heteroleptic copper(I) complexes, which incorporate both a diimine ligand, like a substituted 2,2'-bipyridine, and a sterically demanding phosphine (B1218219) ligand. acs.orgmdpi.com
In this context, researchers have designed and synthesized novel heteroleptic [Cu(N^N)(P^P)][PF₆] complexes, where the N^N ligand is a specifically designed 4,6-disubstituted 2,2'-bipyridine. acs.org The synthesis of the bipyridine ligand itself was achieved through a Kröhnke-type reaction. acs.org Subsequently, mixing the bipyridine ligand with [Cu(MeCN)₄][PF₆] and a bisphosphine ligand, such as Xantphos or POP, yields the target copper(I) complexes. acs.org
N^N Ligand: 4-(2,4,5-trimethylphenyl)-6-phenyl-2,2'-bipyridine
P^P Ligands:
Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
POP: Bis{2-(diphenylphosphanyl)phenyl} ether
Single X-ray crystallography studies of these complexes revealed a distorted tetrahedral geometry around the copper(I) center. acs.org The dihedral angle between the N–Cu–N and P–Cu–P planes is approximately 85°, which is close to the ideal 90° for a perfect tetrahedron. acs.org A notable structural feature is the significant twisting of the two pyridine (B92270) rings of the bipyridine ligand. acs.org
These newly synthesized heteroleptic copper complexes exhibit superior photophysical properties compared to the widely used [Cu(dap)₂]Cl (dap = 2,9-dianisyl-1,10-phenanthroline). acs.org They possess longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials, which are critical for efficient photoredox catalytic cycles. acs.org
Table 1: Comparison of Photophysical and Electrochemical Properties
| Complex | Excited State Lifetime (τ) | Redox Potential E₁/₂(Cu²⁺/Cu⁺) [V vs SCE] |
|---|---|---|
| [Cu(4)(Xantphos)][PF₆] | 720 ns | 0.89 |
| [Cu(4)(POP)][PF₆] | Not Reported | 0.93 |
| [Cu(dap)₂]Cl | Significantly Shorter | Less Positive |
Data sourced from Organometallics 2018, 37 (21), 3928-3935. acs.org
Application in Functional Group Introduction (e.g., Chlorotrifluoromethylation)
The introduction of the trifluoromethyl (CF₃) group into organic molecules is of high interest, particularly in medicinal chemistry. Photoredox catalysis offers a mild and efficient method for such transformations. The newly designed copper complex, [Cu(4)(Xantphos)][PF₆] , has proven to be a highly efficient catalyst for the chlorotrifluoromethylation of alkenes, using trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as the source for both the CF₃ radical and the chlorine atom. acs.orgresearchgate.net
This catalytic system is particularly effective for the chlorotrifluoromethylation of styrenes, which were previously challenging substrates for other photoredox methods. acs.orgmdpi.com The reaction demonstrates a broad substrate scope and a high tolerance for various functional groups. acs.org
The proposed mechanism for this transformation begins with the photoexcitation of the copper(I) catalyst. acs.orgbeilstein-journals.org The excited state of the catalyst is a potent reductant and engages in an oxidative quenching pathway with CF₃SO₂Cl. acs.org This single-electron transfer (SET) process generates a trifluoromethyl radical (•CF₃), sulfur dioxide (SO₂), a chloride anion, and the oxidized Cu(II) form of the catalyst. acs.orgbeilstein-journals.org The highly reactive •CF₃ radical then adds to the alkene to form a carbon-centered radical intermediate. beilstein-journals.org This intermediate is subsequently oxidized by the Cu(II) species to a carbocation, which is then trapped by the chloride anion to yield the final chlorotrifluoromethylated product and regenerate the Cu(I) catalyst, thus closing the catalytic cycle. acs.org
An overview of the substrate scope for the chlorotrifluoromethylation of various styrene (B11656) derivatives using the [Cu(4)(Xantphos)][PF₆] catalyst is presented below.
Table 2: Substrate Scope of Chlorotrifluoromethylation of Styrenes
| Substrate (Styrene Derivative) | Product Yield (%) |
|---|---|
| Styrene | 85 |
| 4-Methylstyrene | 82 |
| 4-Methoxystyrene | 75 |
| 4-(tert-Butyl)styrene | 88 |
| 4-Chlorostyrene | 80 |
| 4-Bromostyrene | 78 |
| 4-Fluorostyrene | 81 |
| 3-Methylstyrene | 83 |
| 2-Methylstyrene | 70 |
Reaction conditions: Styrene (0.2 mmol), CF₃SO₂Cl (0.4 mmol), [Cu(4)(Xantphos)][PF₆] (1 mol %), solvent, light irradiation. Yields are for the isolated product. Data sourced from Organometallics 2018, 37 (21), 3928-3935. acs.org
This work demonstrates the potential of designing tailored 2,2'-bipyridine ligands to create highly effective copper-based photoredox catalysts for challenging chemical transformations. acs.org
Computational and Theoretical Investigations of 6 Ethenyl 2,2 Bipyridine and Its Complexes
Electronic Structure Calculations (Density Functional Theory)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of 6-ethenyl-2,2'-bipyridine and its derivatives. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic level.
Ground State Geometries and Energetics
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2,2'-bipyridine (B1663995) (bpy) and its derivatives, a key structural feature is the dihedral angle between the two pyridine (B92270) rings. researchgate.netresearchgate.net The planarity of the bpy unit can be influenced by substituents and the formation of metal complexes. researchgate.netresearchgate.net
Computational studies on related substituted bipyridines have shown that the relative stability of different isomers (ortho, meta, para) can be predicted, with the ortho conformers often being the most stable. tandfonline.com For instance, in one study, ortho-substituted bipyridine derivatives were found to be more stable than their meta counterparts by several kcal/mol. tandfonline.com The energetics of complex formation with various metals have also been extensively studied, revealing preferences for specific coordination geometries. acs.orgresearchgate.net For example, calculations have shown that cis-configurations of certain ruthenium complexes with substituted bipyridine ligands are more stable than their trans-counterparts. rsc.org
Table 1: Calculated Relative Stability of Substituted 2,2'-Bipyridine Derivatives This table is for illustrative purposes and based on general findings for substituted bipyridines. Specific values for this compound may vary.
| Substituent | Positional Isomer | Relative Energy (kcal/mol) |
|---|---|---|
| Hydroxo (-OH) | ortho | 0.00 |
| meta | 4.62 | |
| para | Varies | |
| Amino (-NH2) | ortho | 0.00 |
| meta | 6.54 | |
| para | Varies | |
| Bromo (-Br) | ortho | 0.00 |
| meta | 2.18 | |
| para | Varies |
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net
For 2,2'-bipyridine and its derivatives, the distribution of the HOMO and LUMO is typically spread across the π-system of the pyridine rings. researchgate.net Substituents on the bipyridine core can significantly alter the energies of these orbitals. tandfonline.comresearchgate.net Electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, leading to a reduction in the HOMO-LUMO gap. tandfonline.com In the case of this compound, the vinyl group's conjugation with the bipyridine system influences the electronic distribution, with spin density delocalized over the entire complex in its reduced form. rsc.org This delocalization is a clear indicator of the electronic communication between the ethenyl substituent and the bipyridine core. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Bipyridines This table presents a generalized view. Actual values for this compound would require specific calculations.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2,2'-Bipyridine | ~ -6.5 | ~ -1.0 | ~ 5.5 |
| Amino-substituted bipyridine | Higher than bpy | Similar to bpy | Smaller than bpy |
| Bromo-substituted bipyridine | Lower than bpy | Lower than bpy | Similar to bpy |
Reaction Mechanism Elucidation
DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms. For instance, computational studies have been employed to investigate the mechanism of P-C coupling reactions catalyzed by nickel-bipyridine complexes, revealing the favorability of a Ni(II)→Ni(IV) pathway over the commonly assumed Ni(0)→Ni(II) route. researchgate.net
In the context of surface-immobilized catalysts, DFT has been used to probe the failure mechanisms of bipyridine-based linkers on silicon surfaces. rsc.org These studies have shown that the presence of certain atoms, like chlorine, in the linker can lead to instability at negative potentials. rsc.org Furthermore, the mechanism of oxidative addition of aryl halides to Ni(I)-bipyridine complexes has been detailed through DFT, identifying a nucleophilic two-electron transfer from the Ni(I) center to the C-Cl σ* orbital. nih.gov
Excited State Calculations (Time-Dependent Density Functional Theory)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules, providing insights into their spectroscopic characteristics and photochemistry. rsc.orgresearchgate.net
Prediction of Spectroscopic Properties
TD-DFT calculations can accurately predict the electronic absorption spectra of molecules, including the energies and intensities of electronic transitions. rsc.orgrsc.org For complexes of this compound and related ligands, TD-DFT helps in assigning the nature of the observed absorption bands, which are often a mix of metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) transitions. researchgate.netrsc.org
For example, in ruthenium polypyridyl complexes, TD-DFT calculations have been used to decompose the absorption spectrum, identifying distinct MLCT and ILCT bands. acs.org The inclusion of solvent effects in these calculations is often crucial for achieving good agreement with experimental spectra. researchgate.net The calculated spectroscopic properties, such as absorption maxima (λmax) and oscillator strengths (f), provide a theoretical foundation for interpreting experimental data. researchgate.net
Table 3: Representative TD-DFT Calculated Absorption Data for a Ruthenium-Bipyridine Complex This table is a generalized example. Specific data for a this compound complex would depend on the metal center and other ligands.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | ~500 | Moderate | MLCT/ILCT |
| S0 → S2 | ~420 | High | MLCT |
| S0 → S3 | ~300 | High | π→π* (ligand-centered) |
Understanding Excited State Relaxation Pathways
Following photoexcitation, molecules undergo a series of relaxation processes. TD-DFT can be used to optimize the geometries of excited states and calculate the pathways for relaxation, including internal conversion and intersystem crossing. rsc.org In many transition metal complexes, the initially populated singlet excited state rapidly relaxes to a lower-lying triplet state. nih.gov
For ruthenium-bipyridine complexes, TD-DFT studies have shown that after excitation, the system can relax to form long-lived triplet states localized on a single bipyridine ligand. acs.orgnih.gov The nature of these excited states and their relaxation pathways can be influenced by the solvent environment. core.ac.uk For instance, in some Re(I) bipyridyl complexes, the nature of the emissive state can be switched from MLCT to ILCT by changing the solvent from a less polar to a more polar one. core.ac.uk Understanding these relaxation pathways is critical for designing molecules with specific photophysical properties for applications such as photocatalysis and light-emitting devices.
Molecular Modeling for Ligand Design and Supramolecular Prediction
Computational and theoretical chemistry have become indispensable tools for the rational design of new ligands and the prediction of their assembly into complex supramolecular structures. For ligands such as this compound, molecular modeling provides profound insights into electronic structure, reactivity, and the non-covalent interactions that govern the formation of larger architectures. These computational approaches allow for the in silico screening of potential molecular systems, guiding synthetic efforts toward materials with desired properties. rsc.orgsciencepublishinggroup.com
Ligand Design and Property Tuning
Molecular modeling, particularly using Density Functional Theory (DFT), enables the precise tuning of a ligand's electronic and steric properties. The introduction of the ethenyl (vinyl) group at the 6-position of the 2,2'-bipyridine scaffold significantly influences its coordination chemistry. DFT calculations can be employed to understand these effects in detail. For instance, studies on similarly substituted bipyridines, such as 6-ethyl-2,2'-bipyridine and 4-vinyl-2,2'-bipyridine, demonstrate how substituents alter the donor capabilities of the nitrogen atoms, the stability of resulting metal complexes, and their reactivity. mdpi.comrsc.org
Computational investigations can predict how the ethenyl group affects the geometry and electronic structure of the ligand upon coordination or electrochemical reduction. One key area of investigation is the distribution of electron density, particularly in reduced states. For molecular catalysts immobilized on surfaces, it is crucial to understand whether an added electron localizes on the bipyridine ring, which is often desired, or on the linker group, which could lead to instability and degradation of the system. rsc.org
Ab initio simulations on cluster models are used to approximate the behavior of ligands attached to surfaces, providing data on the stability of the linker under catalytic conditions. rsc.org For example, calculations of spin density on a reduced vinyl-bipyridine molecule can reveal the location of radical populations. rsc.org Such studies have shown that while some spin density may be calculated on the α-carbon of the vinyl group, most of it resides on the pyridine ring, suggesting the linker would remain intact upon reduction. rsc.org To further enhance this stability, electron-withdrawing groups can be computationally evaluated for their ability to localize electron density solely on the bipyridine moiety. rsc.org
| System | Parameter | Calculated Value | Significance |
|---|---|---|---|
| Reduced 4-vinyl-2,2'-bipyridine | Spin Density Location | Primarily on pyridine ring and α-carbon | Predicts the stability of the linker in redox processes. rsc.org |
| [Pt(bpy6Et)(PPh3)Me)]+ Isomers | Relative Energy (cis vs. trans) | cis-isomer is more stable | Challenges traditional steric hindrance concepts like cone angle. mdpi.com |
| [Cu(6,6'-Me2-bpy)2]+ | Cu-N Bond Length | ~2.0 Å | Indicates the steric and electronic impact of substitution on coordination geometry. acs.org |
| Re(I)(CO)3Cl(NH2-bpy) | HOMO-LUMO Gap | ~3.5 eV | Correlates with the electronic absorption and emission properties of the complex. sciencepublishinggroup.com |
Prediction of Supramolecular Assemblies
Beyond the single molecule, theoretical investigations are critical for predicting how this compound and its metal complexes will self-assemble into larger, functional supramolecular structures like coordination polymers. rsc.org These predictions are based on a detailed analysis of the intermolecular and intramolecular non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. researchgate.netacs.org
The ethenyl group itself can participate in weak hydrogen-bonding interactions (C–H···O or C–H···π), which can direct the packing of molecules in the solid state. acs.org Computational tools can quantify the strength and directionality of these interactions, allowing for the prediction of the final supramolecular architecture. researchgate.net For example, theoretical studies on pyridine-based ligands have successfully predicted whether the formation of a coordination polymer is likely or if steric and electronic factors would favor the formation of a simple molecular complex instead. rsc.org
These computational models can analyze various factors:
Conformational Analysis: Determining the most stable conformation of the ligand, which is crucial as 2,2'-bipyridine must adopt a cis-conformation for chelation. mdpi.com
Interaction Energies: Calculating the energies of different types of non-covalent bonds to predict the most favorable packing arrangement.
Structural Prediction: Simulating the crystal packing or the structure of a coordination polymer based on the ligand's geometry and the coordination preferences of the metal ion.
| Interaction Type | Computational Method | Predicted Outcome | Relevance |
|---|---|---|---|
| C–H···O Hydrogen Bonding | DFT, AIM (Atoms in Molecules) | Interaction energy, bond path analysis | Determines the packing of chains in coordination polymers. researchgate.netacs.org |
| π–π Stacking | DFT with dispersion correction | Interplanar distance, stacking energy | Influences the electronic communication between stacked units. mdpi.com |
| Steric Hindrance | Molecular Mechanics, DFT | Steric energy, optimized geometry | Predicts the feasibility of forming extended coordination networks. rsc.org |
| Metal-Ligand Coordination | DFT, NBO (Natural Bond Orbital) Analysis | Bond strength, charge transfer | Defines the primary structure of metallo-supramolecular assemblies. researchgate.net |
By integrating these computational strategies, researchers can move from a trial-and-error approach to a more predictive and design-oriented methodology. The theoretical investigation of this compound provides a powerful framework for designing novel ligands and predicting their assembly into advanced materials for applications in catalysis, electronics, and sensor technology.
Polymeric Materials Incorporating 6 Ethenyl 2,2 Bipyridine Moieties
Synthesis of Polymers with Ethenyl-Bipyridine Units
The synthesis of polymers featuring pendant ethenyl-bipyridine units is primarily achieved through the polymerization of the 6-ethenyl-2,2'-bipyridine monomer. The vinyl group allows for addition polymerization, with both conventional free-radical and controlled radical polymerization techniques being employed to create well-defined polymer architectures.
Controlled Radical Polymerization (CRP) , particularly Atom Transfer Radical Polymerization (ATRP), is a favored method due to its ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). upatras.grresearchgate.net ATRP is tolerant of a wide variety of functional groups, making it suitable for polymerizing functional monomers like vinyl bipyridines. upatras.grresearchgate.net The process typically involves an alkyl halide initiator and a transition metal complex catalyst, commonly a copper(I) halide complexed with a nitrogen-based ligand such as bipyridine itself. mdpi.comacs.org The equilibrium between active (radical) and dormant (halide-capped) polymer chains allows for controlled chain growth. researchgate.netacs.org By carefully selecting the initiator, catalyst, and reaction conditions, various polymer topologies, from linear homopolymers and block copolymers to more complex star-shaped architectures, can be achieved. upatras.grwiley.com
For instance, ATRP has been successfully used to synthesize homopolymers of vinyl-bipyridine-ruthenium complexes, demonstrating the method's utility in creating metallopolymers directly from a monomeric complex. upatras.gracs.org This approach is significant for achieving high metal loading in a controlled manner. upatras.gr Additionally, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been utilized to prepare bipyridine end-functionalized polymers, which can then act as macroligands. wiley.com
The table below summarizes representative conditions for the polymerization of vinyl-bipyridine type monomers, illustrating the versatility of these synthetic methods.
Table 1: Representative Polymerization Methods for Vinyl-Bipyridine Monomers
| Polymerization Method | Monomer | Initiator / Catalyst System | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| ATRP | Vinyl-2,2'-bipyridine Ru(II) complex | Functional Initiator / Cu(I)Br/Ligand | DMF/Toluene | First report of ATRP homopolymerization of a Ru(II) monomeric complex; produced well-defined polymers. | upatras.gr |
| RAFT | Styrene (B11656), N-isopropylacrylamide | Bipyridine-functionalized dithioester | Toluene, Dioxane | Efficient synthesis of bipyridine end-functionalized polymers with low polydispersities. | wiley.com |
| Free Radical | 5-vinyl-6,6'-dimethyl-2,2'-bipyridine | AIBN | Toluene | Polymer soluble in CHCl₃, benzene, DMF; insoluble in DMSO, methanol. | nih.gov |
Metallopolymers and Their Responsive Properties
A key feature of polymers incorporating ethenyl-bipyridine units is their ability to act as "macroligands." The pendant bipyridine groups serve as effective chelating sites for a wide range of transition metal ions, including but not limited to ruthenium (Ru), iron (Fe), copper (Cu), zinc (Zn), and lanthanides (Ln). upatras.grmdpi.commdpi.combohrium.com The complexation of these metal ions within the polymer matrix results in the formation of metallopolymers, materials that exhibit properties derived from both the polymer backbone and the coordinated metal centers. mdpi.com
These metallopolymers are often "smart" or "stimuli-responsive," meaning their properties can be reversibly altered by external triggers. rsc.orgresearchgate.net The nature of the metal-ligand bond—whether kinetically inert or labile—plays a crucial role in this responsiveness.
Types of Stimuli and Responses:
Redox-Responsiveness: The reversible oxidation and reduction of the metal center (e.g., Fe(II)/Fe(III) or the ferrocene/ferricinium couple) can induce changes in the polymer's properties. rsc.orgrsc.org This can lead to alterations in color (electrochromism), luminescence, or solubility, enabling applications in sensors and electrochromic devices. rsc.org
pH-Responsiveness: The stability of some metal-bipyridine complexes is pH-dependent. For example, metallopolymers containing iron(II) or cobalt(II) have been shown to decomplex at low or high pH values. tue.nl This proton-induced dissociation/association of the metal-ligand bond can trigger changes in viscosity, swelling, or luminescence, which is useful for creating sensors or controlled-release systems. bohrium.com
Photo-Responsiveness (Light): Certain metal complexes can undergo photochemical reactions upon irradiation with light of a specific wavelength. the-innovation.orgjku.at This can involve photosensitive cleavage of the metal-ligand bond, leading to the disassembly of a crosslinked gel and solubilization of the polymer. jku.at This property is exploited in creating photo-rewritable materials and systems for triggered degradation. dntb.gov.ua
Thermo-Responsiveness: The association/dissociation of metal-ligand crosslinks can be temperature-dependent. This allows for the creation of thermo-responsive materials, such as polymers with shape-memory abilities, where different metal complexes with distinct activation temperatures act as switching units to fix and recover temporary shapes. mdpi.com
Vapo-Responsiveness (Solvents/Vapors): Some metallopolymers exhibit vapochromism or vapoluminescence, changing their color or emission properties upon exposure to specific solvent vapors. rsc.org This is often due to the interaction of solvent molecules with the coordination sphere of the metal ion.
The table below highlights examples of responsive metallopolymers based on bipyridine-type ligands.
Table 2: Examples of Responsive Metallopolymers with Bipyridine-type Ligands
| Metal Ion | Polymer System | Stimulus | Observed Response | Potential Application | Reference |
|---|---|---|---|---|---|
| Ruthenium(II) | Poly(4-vinylpyridine) crosslinked with [Ru(bpy)₂]²⁺ | Visible Light | Cleavage of metal-ligand linkage, causing the gel to dissolve. | Photodegradable materials, controlled release. | jku.at |
| Iron(II) | Metallo-supramolecular polymer film | Electrical Potential | Reversible color change (electrochromism). | Electrochromic displays. | rsc.org |
| Europium(III) / Terbium(III) | Polyurethane with bipyridine ligands | Acid / Base | Reversible quenching/restoration of luminescence ("antenna effect"). | Anti-counterfeiting, information encryption. | bohrium.com |
| Zinc(II) | Coordination polymer with bipyridyl and other ligands | Fe³⁺ / Hg²⁺ ions | Selective fluorescence quenching. | Chemical sensors. | nih.gov |
Applications in Functional Polymer Systems
The unique combination of polymer processability and the electronic and catalytic properties of metal-bipyridine complexes makes these materials suitable for a range of functional systems.
Catalysis: Polymers functionalized with bipyridine can serve as macromolecular supports for catalytic metal centers. dtic.mil This approach combines the advantages of homogeneous catalysis (high activity and selectivity) and heterogeneous catalysis (easy separation and reusability of the catalyst). For example, dichloro(2,2′-bipyridine)copper, when activated by methylaluminoxane (B55162) (MAO), has been shown to be a stereospecific catalyst for 1,3-diene polymerization. nih.gov Attaching such complexes to a polymer backbone can facilitate catalyst recovery and reuse.
Luminescent Materials and Light-Emitting Devices (LEDs): Ruthenium(II) tris(bipyridine) complexes are well-known for their intense and stable red-orange photoluminescence and electroluminescence. acs.orgd-nb.info Incorporating these complexes as pendant groups on a polymer backbone or as dopants in a polymer matrix is a key strategy for fabricating polymer-based LEDs. nih.govacs.orgcapes.gov.br The polymer host provides good film-forming properties and can assist in charge transport, while the ruthenium complex acts as the light-emitting center. acs.orgnih.gov Devices fabricated using these materials have demonstrated high brightness and low operating voltages, showing promise for display and lighting applications. acs.orgcapes.gov.br
Sensors and Detection: The responsive nature of bipyridine-containing metallopolymers makes them excellent candidates for chemical sensors. The selective binding of specific analytes (e.g., metal ions, anions, or small molecules) to the bipyridine or metal center can trigger a detectable change in the material's optical or electrochemical properties. nih.gov For instance, the quenching of fluorescence upon binding of ions like Fe³⁺ allows for the creation of highly sensitive and selective "turn-off" sensors. nih.gov
Stimuli-Responsive and "Smart" Materials: The ability of these metallopolymers to respond to various stimuli is the foundation for creating a wide array of smart materials. This includes self-healing materials where reversible metal-ligand bonds act as dynamic crosslinks that can break and reform to repair damage. bohrium.com Another significant application is in shape-memory polymers, where thermally reversible metal-ligand interactions serve as molecular switches to control the fixing and recovery of multiple shapes. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2'-Bipyridine (B1663995) |
| Ruthenium |
| Iron |
| Copper |
| Zinc |
| Europium |
| Terbium |
| Alkyl halide |
| Copper(I) halide |
| N-isopropylacrylamide |
| Styrene |
| Methyl Acrylate |
| Methyl Methacrylate |
| Dichloro(2,2′-bipyridine)copper |
| Methylaluminoxane |
Concluding Remarks and Future Research Perspectives
Current Challenges in 6-Ethenyl-2,2'-bipyridine Research
Despite its promise, the advancement of research centered on this compound is impeded by several key challenges. These hurdles span from its synthesis and purification to the stability of the final compound and its derivatives.
A primary obstacle lies in the synthesis of this compound. The introduction of substituents onto the 2,2'-bipyridine (B1663995) core can be notoriously difficult, often suffering from low conversion rates and requiring harsh reaction conditions. researchgate.net The synthesis of vinyl-substituted bipyridines, in particular, can be complex. While various methods exist for the synthesis of substituted bipyridines, including cross-coupling reactions and functionalization of the heteroaromatic ring, achieving high yields for the 6-ethenyl derivative remains a significant synthetic challenge. researchgate.netresearchgate.net The reactivity of the vinyl group can also lead to undesired side reactions, such as polymerization, during the synthetic process, further complicating its preparation and purification.
The stability of the ethenyl group itself presents another challenge. The vinyl moiety is susceptible to oxidation and polymerization, which can affect the long-term stability and shelf-life of the monomer. This instability can also be a factor during its incorporation into more complex structures, such as polymers or metal complexes, potentially leading to degradation or altered properties over time.
Finally, steric hindrance from the substituent at the 6-position can impact the coordination chemistry of the bipyridine ligand, potentially affecting the stability and catalytic activity of its metal complexes. This steric effect can also influence the planarity of the resulting complexes, which in turn affects their electronic and photophysical properties.
Emerging Trends and Potential Applications
Despite the challenges, research into this compound and its derivatives is paving the way for novel applications, particularly in the realms of polymer chemistry and materials science.
One of the most promising trends is the use of this compound as a monomer for the synthesis of functional polymers . The vinyl group provides a convenient handle for polymerization, allowing for the creation of polymers with pendant bipyridine units. These polymers can then be complexed with various metal ions to form metallopolymers with tailored electronic, optical, and catalytic properties. For instance, ruthenium(II) complexes of poly(6-vinyl-2,2'-bipyridine) have been synthesized and their luminescence properties investigated, suggesting potential applications in sensors and optoelectronic devices. The incorporation of the bipyridine moiety into a polymer backbone can enhance the stability of the resulting metal complexes and allows for the development of recyclable catalysts.
The unique photophysical properties of metal complexes derived from bipyridine ligands open up avenues for their use in luminescent materials and photosensitizers . Ruthenium and other transition metal complexes of bipyridine derivatives are known for their strong luminescence and photochemical activity. The ethenyl group on the 6-position of the bipyridine ring provides a site for grafting these complexes onto surfaces or incorporating them into larger molecular architectures, leading to the development of novel materials for applications such as light-emitting diodes (LEDs), solar cells, and photodynamic therapy. The luminescence of poly(6-vinyl-2,2'-bipyridine) bis(bipyridine)ruthenium(II) complexes has been studied, indicating that dynamic quenching processes are a key factor in their energy dissipation.
Moreover, the catalytic potential of metal complexes of this compound is an area of growing interest. Bipyridine-metal complexes are known to be effective catalysts for a variety of organic transformations. The ability to polymerize or immobilize these catalysts via the ethenyl group offers advantages in terms of catalyst recovery and reuse, making them more sustainable and cost-effective for industrial applications.
Interdisciplinary Research Opportunities
The unique characteristics of this compound create a fertile ground for interdisciplinary research, bridging chemistry with biology, physics, and engineering.
In the field of biosensors , the bipyridine moiety's ability to chelate metal ions can be exploited for the development of sensitive and selective sensors for biological analytes. The ethenyl group allows for the covalent attachment of the bipyridine ligand to electrode surfaces or nanoparticles, creating a stable platform for electrochemical or optical sensing. While research on bipyridine-based biosensors is ongoing, the specific use of the 6-ethenyl derivative for this purpose remains a relatively unexplored area with significant potential.
The intersection of materials science and electronics offers another exciting frontier. The incorporation of this compound into conductive polymers or onto semiconductor surfaces could lead to the development of novel electronic materials and devices. The photophysical properties of its metal complexes could be harnessed for applications in molecular electronics and photonics. The ability to create well-defined polymeric structures through the vinyl group provides a means to control the assembly and electronic communication between metal centers, a key aspect in the design of molecular wires and other functional electronic materials.
Furthermore, the development of "smart" materials that respond to external stimuli is an area where this compound could play a crucial role. For example, polymers containing this ligand could exhibit changes in their optical or mechanical properties upon binding to specific metal ions, leading to applications in areas such as environmental remediation, drug delivery, and self-healing materials.
Q & A
Q. What are the most effective synthetic strategies for preparing 6-ethenyl-2,2'-bipyridine derivatives?
- Methodological Answer : Cross-coupling reactions are widely employed for functionalizing 2,2'-bipyridine. The Negishi coupling method, using pyridyl zinc halides and halogenated precursors, is highly efficient for introducing substituents like methyl or ethenyl groups at specific positions . For example, 6-methyl-2,2'-bipyridine synthesis via Negishi coupling demonstrates regioselectivity at the 2-halo site, which can be adapted for ethenyl groups by substituting methyl with ethenyl precursors . Suzuki coupling is another viable approach for sterically demanding derivatives, as shown in the synthesis of 6,6′-dimesityl-2,2′-bipyridine using dibromo-bipyridine and boronic acids .
Q. How do substituents like the ethenyl group influence the coordination chemistry of 2,2'-bipyridine with transition metals?
- Methodological Answer : Substituents alter the electronic and steric environment of the ligand, affecting metal complex stability and reactivity. The ethenyl group introduces π-conjugation, which can modulate the ligand’s electron-donating capacity and metal center redox properties. For instance, studies on methyl-substituted bipyridines show that electron-donating groups enhance metal-ligand bond stability in complexes with Fe(II) or Ru(II) . Computational analysis (e.g., DFT) is recommended to predict electronic effects, while spectroscopic techniques (UV-vis, EPR) and X-ray crystallography validate structural changes .
Q. What characterization techniques are critical for analyzing this compound and its metal complexes?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR and NMR to identify functional groups and substituent positions .
- X-ray crystallography : Resolve steric effects and bonding geometry, as demonstrated in ternary Fe(II) complexes with 2,2'-bipyridine derivatives .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., conversion to metal oxides like Fe₂O₃ at ~475°C) .
Advanced Research Questions
Q. How can the electronic structure of this compound be tailored for applications in electrocatalysis or photochemistry?
- Methodological Answer : Introduce electron-withdrawing/donating groups or extend π-conjugation to modulate redox potentials. For example, bulky substituents (e.g., mesityl) in 6,6′-dimesityl-2,2′-bipyridine shield reactive intermediates in catalytic cycles, reducing side reactions . Computational modeling (DFT) paired with electrochemical studies (cyclic voltammetry) can optimize ligand design for hydrogen evolution reactions (HER) or CO₂ reduction .
Q. What strategies mitigate catalytic deactivation in this compound-based systems?
- Methodological Answer : Catalytic deactivation often stems from ligand degradation or metal center instability. Strategies include:
- Steric shielding : Bulky substituents (e.g., triisopropylphenyl) stabilize intermediates, as seen in rhenium polypyridyl CO₂ reduction catalysts .
- Redox tuning : Adjust ligand electronics to prevent over-oxidation of the metal center. Electrochemical impedance spectroscopy (EIS) and in-situ FTIR can track degradation pathways .
Q. How do steric effects in this compound ligands influence selectivity in transition metal catalysis?
- Methodological Answer : Steric crowding directs substrate binding geometry. For example, 6,6′-dimesityl-2,2′-bipyridine forms Cu(I) complexes with restricted coordination sites, enhancing selectivity in ethylene oligomerization . Molecular dynamics simulations and X-ray absorption spectroscopy (XAS) are critical for mapping steric interactions .
Q. What experimental and computational approaches resolve contradictions in reported catalytic activities of 2,2'-bipyridine derivatives?
- Methodological Answer : Contradictions often arise from varying reaction conditions or unaccounted side reactions. Systematic approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
